3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQJKCCOAPYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its target through a yet-to-be-identified mechanism The oxazolidinone ring and the phenyl group likely play crucial roles The oxazolidinone moiety could participate in hydrogen bonding or other interactions, influencing the target’s function. Meanwhile, the phenyl group might contribute to lipophilicity and receptor binding.
Pharmacokinetics
- Information on absorption is not available. Not reported. Unknown. No data on excretion. The compound’s bioavailability depends on its absorption, distribution, and metabolism, which remain uncharacterized.
Result of Action
The molecular and cellular effects of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one are still under investigation For instance, compound 4e displayed significant inhibitory activity against HL-60 and HeLa cells, leading to S-phase arrest and apoptosis. The exact cellular pathways involved remain to be determined.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding its environmental behavior are lacking.
Biological Activity
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one, a compound characterized by its oxazolidinone structure, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClN2O2, with a molar mass of approximately 242.7 g/mol. The compound features a five-membered ring containing both oxygen and nitrogen atoms, which is typical of oxazolidinones. The presence of the 4-(1-aminoethyl)phenyl group enhances its biological activity and chemical reactivity.
The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with bacterial ribosomes. Similar to other oxazolidinones like linezolid, this compound likely inhibits protein synthesis by binding to the ribosomal RNA (rRNA) within the 50S subunit of the bacterial ribosome. This binding prevents the formation of functional ribosomal complexes necessary for protein translation, thereby exhibiting antibacterial effects.
Antibacterial Activity
Research indicates that compounds with oxazolidinone structures are known for their antibacterial properties . The specific activity of this compound against various bacterial strains has not been extensively documented; however, the structural similarities to established antibiotics suggest potential efficacy against resistant strains.
| Compound | Activity | Target Bacteria |
|---|---|---|
| Linezolid | Broad-spectrum antibiotic | Gram-positive bacteria (e.g., MRSA) |
| This compound | Potential antibacterial | Unknown (further studies needed) |
Antitumor Activity
Preliminary studies on oxazolidinone derivatives indicate potential antitumor activity . While specific data on this compound is limited, derivatives in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies and Research Findings
A review of existing literature highlights several key findings related to oxazolidinone compounds:
- Antibacterial Efficacy : A study demonstrated that oxazolidinone derivatives exhibited significant inhibition against multidrug-resistant bacterial strains. The study emphasized the need for further exploration into new derivatives like this compound to combat antibiotic resistance .
- Pharmacogenomic Factors : Another research article discussed how genetic variations in drug metabolism can affect the efficacy and safety of oxazolidinone antibiotics. Understanding these factors could optimize the therapeutic use of compounds like this compound in clinical settings .
Scientific Research Applications
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula and a molar mass of 242.7 g/mol. It is used primarily in medicinal chemistry and pharmaceutical research. The compound features an oxazolidinone structure, a five-membered ring containing an oxygen and a nitrogen atom, with a 4-(1-aminoethyl)phenyl group contributing to its properties and potential biological activities.
Scientific Research Applications
This compound is a synthetic organic compound recognized for its versatile applications in medicinal chemistry and material science. It serves as a building block in various chemical syntheses and has potential biological activities, including antimicrobial properties. Oxazolidinones, as a category, are known for their pharmaceutical applications, particularly as antibiotics.
Role in Drug Development
- Precursor in Drug Synthesis The compound serves as a precursor for synthesizing drugs targeting specific enzymes or receptors.
- Antibacterial Agents It has potential applications in medicinal chemistry, particularly in developing new antibacterial agents. Its structural characteristics make it a candidate for drug design aimed at combating resistant bacterial strains.
- Binding Affinity The aminoethyl side chain enhances binding affinity and specificity towards molecular targets.
Chemical Properties and Reactions
- Chemical Reactivity The chemical reactivity of this compound hydrochloride can be attributed to its functional groups. The oxazolidinone moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
- Nucleophilic Substitution The amino group can participate in nucleophilic substitution reactions, making this compound versatile for further chemical modifications. The hydrochloride salt form enhances its solubility in water, facilitating various reactions in solution.
- Molecular Targets The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, positioning it as a potential antimicrobial agent.
Material Science
- This compound is employed in producing polymers and materials with specific properties.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one and related compounds:
Key Comparative Insights
Electronic and Steric Effects
- Aminoethyl vs.
- Positional Isomerism: The meta-substituted isomer (3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one) likely exhibits altered binding interactions due to differences in spatial orientation compared to the para-substituted target compound .
Physicochemical Properties
- Solubility and Stability : The amine group in the target compound may improve aqueous solubility compared to the CF₃-containing analog (), which is more prone to hydrophobic interactions. However, the CF₃ group’s electron-withdrawing nature could confer metabolic stability in vivo .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one generally involves:
- Formation of the oxazolidinone ring through cyclization of amino alcohols with carbonyl compounds or their equivalents.
- Introduction or preservation of the 4-(1-aminoethyl)phenyl substituent on the oxazolidinone ring.
- Use of non-toxic reagents to replace hazardous chemicals like phosgene, improving safety and environmental friendliness.
- Optimization of reaction conditions to maximize yield and purity.
Cyclization Using Dialkyl Carbonates (Phosgene-Free Method)
A patented improved process replaces highly toxic phosgene with dialkyl carbonates during the cyclization step to form the oxazolidinone ring. This method provides:
- Enhanced safety and user-friendliness.
- Better yields (30-35% improvement over phosgene methods).
- Fewer synthetic steps by avoiding carbamate intermediate formation.
| Step | Description |
|---|---|
| 1 | Starting from a 4-(1-aminoethyl)phenyl amino alcohol intermediate. |
| 2 | Cyclization with dialkyl carbonate under controlled conditions to form the oxazolidinone ring. |
| 3 | Isolation and purification of this compound. |
This process is scalable to commercial production levels with an overall yield of approximately 40% and avoids toxic reagents, making it industrially attractive.
Reduction and Cyclization via N-Boc Protected Precursors
Another approach involves the synthesis of the oxazolidinone ring starting from N-Boc-protected amino acid derivatives, followed by reduction and cyclization:
- Step 1: N-Boc-L-phenylglycine is dissolved in an organic solvent (tetrahydrofuran preferred).
- Step 2: Reduction with borane reagents (e.g., borane-tetrahydrofuran complex) at 0–25 °C to form N-Boc-L-phenylglycinol intermediate.
- Step 3: Cyclization of the intermediate in the presence of a strong base catalyst such as potassium tert-butoxide or sodium tert-butoxide at room temperature to yield (S)-4-phenyl-2-oxazolidinone.
- Step 4: Subsequent functionalization introduces the aminoethyl side chain at the 4-position of the phenyl ring.
This method offers stereochemical control (producing the S-enantiomer) and employs relatively mild conditions with high selectivity.
Hydrogenation and Amination Steps
Hydrogenation of nitro-substituted phenyl precursors followed by amination is a common preparative step:
- Starting from 3-(4-nitrophenyl)propanol or related intermediates.
- Catalytic hydrogenation (e.g., using 5% Pd-C catalyst) reduces the nitro group to an amino group.
- Subsequent cyclization forms the oxazolidinone ring.
- This approach allows for the introduction of the aminoethyl substituent on the phenyl ring before ring closure.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Yield (%) | Safety Profile |
|---|---|---|---|---|
| Dialkyl Carbonate Cyclization | Dialkyl carbonates, amino alcohol precursor | Phosgene-free, scalable, fewer steps | ~40 (overall) | High (non-toxic reagents) |
| N-Boc-L-Phenylglycine Reduction & Cyclization | Borane-THF, potassium tert-butoxide catalyst | Stereoselective, mild conditions | Not specified | Moderate (borane handling) |
| Catalytic Hydrogenation + Cyclization | Pd-C catalyst, hydrogen gas | Efficient nitro to amino conversion | Not specified | Moderate (hydrogen gas) |
Research Findings and Notes
- The dialkyl carbonate method significantly improves safety by eliminating phosgene, a highly toxic reagent traditionally used in oxazolidinone synthesis.
- The borane reduction method provides a route to enantiomerically pure oxazolidinones, which is critical for pharmaceutical applications requiring stereochemical specificity.
- Catalytic hydrogenation is a well-established method for converting nitro groups to amines, facilitating the introduction of the aminoethyl substituent before ring closure.
- Optimization of molar ratios, temperature, and catalyst loading is essential to maximize yield and purity in all methods.
- The aminoethyl side chain enhances binding affinity in biological targets, making the precise control of its introduction important for activity.
Q & A
Q. What are the optimal synthetic routes for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Asymmetric Synthesis : Use chiral auxiliaries or catalysts to control stereochemistry at the aminoethyl group. For example, oxazolidinone derivatives are often synthesized via nucleophilic substitution or cyclization under anhydrous conditions with catalysts like Pd(dppf)Cl₂ .
- Key Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the amino group. Optimize temperature (60–100°C) and solvent polarity (DMF or THF) to balance reaction rate and by-product formation .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterize using HPLC (>95% purity thresholds) .
Q. How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on bond angles (e.g., C–N–C ≈ 112°) and torsional strain in the oxazolidinone ring .
- Spectroscopic Validation : Compare experimental NMR (¹H/¹³C) with DFT-calculated spectra. For example, the oxazolidinone carbonyl signal typically appears at ~175 ppm in ¹³C NMR .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive strains (e.g., S. aureus), leveraging oxazolidinone’s known ribosomal binding .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on the aminoethyl group’s conformation be resolved?
Methodological Answer:
- Multi-Technique Analysis : Combine X-ray data (e.g., anisotropic displacement parameters for NH₂ groups ) with dynamic NMR to detect rotational barriers.
- Computational Modeling : Perform MD simulations (AMBER/CHARMM) to model steric hindrance and hydrogen-bonding networks .
- Contradiction Example : If X-ray shows planar geometry but NMR indicates flexibility, consider twinning or thermal motion artifacts in crystallography .
Q. What strategies mitigate diastereomer formation during functionalization of the oxazolidinone core?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-3-methylthiomethyl oxazolidinones to enforce facial selectivity in nucleophilic additions (e.g., Michael acceptors) .
- Reaction Quenching : Trap intermediates with TMSCl or acetic anhydride to prevent epimerization .
- Chromatographic Separation : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol gradients .
Q. How can click chemistry (e.g., azide-alkyne cycloaddition) be applied to modify this compound for targeted drug delivery?
Methodological Answer:
- Azide Functionalization : Introduce an azidomethyl group at the 5-position via SN2 substitution (NaN₃, DMF, 60°C) .
- CuAAC Reaction : React with alkynyl-targeting ligands (e.g., PEGylated biomolecules) using CuSO₄/sodium ascorbate. Monitor via IR (disappearance of azide peak at ~2100 cm⁻¹) .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS. Oxazolidinone rings are prone to hydrolysis at pH >8 .
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>200°C typical for oxazolidinones) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Docking vs. Assay Mismatches : If docking suggests strong binding to bacterial ribosomes but MIC assays show low potency, check for off-target effects (e.g., plasma protein binding) via SPR or ITC .
- False Positives : Confirm target engagement using CRISPR knockouts or radiolabeled tracers (³H/¹⁴C) .
Q. Why might synthetic yields vary significantly between batches, and how can reproducibility be ensured?
Methodological Answer:
- Critical Parameters : Trace moisture (>50 ppm) can deactivate catalysts in asymmetric steps. Use Karl Fischer titration for solvent drying .
- Scale-Up Challenges : Optimize mixing efficiency (e.g., switch from batch to flow chemistry for exothermic steps) .
Structural and Mechanistic Insights
Q. What role does the oxazolidinone ring’s planarity play in its biological activity?
Methodological Answer:
- Conformational Rigidity : Planar rings enhance binding to ribosomal targets (e.g., van der Waals contacts with 23S rRNA). Use QM/MM simulations to correlate ring puckering (ΔG >2 kcal/mol) with MIC values .
- SAR Studies : Compare with non-planar analogs (e.g., thiazolidinones) to isolate ring geometry effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
